Cas no 1214060-67-9 (N-(1-cyanocyclohexyl)-2-{[(furan-2-yl)methyl](methyl)amino}propanamide)
amino}propanamide structure](https://ja.kuujia.com/scimg/cas/1214060-67-9x500.png)
N-(1-cyanocyclohexyl)-2-{[(furan-2-yl)methyl](methyl)amino}propanamide 化学的及び物理的性質
名前と識別子
-
- N-(1-cyanocyclohexyl)-2-[furan-2-ylmethyl(methyl)amino]propanamide
- EN300-26685733
- N-(1-cyanocyclohexyl)-2-{[(furan-2-yl)methyl](methyl)amino}propanamide
- AKOS008015908
- 1214060-67-9
- Z46447138
-
- インチ: 1S/C16H23N3O2/c1-13(19(2)11-14-7-6-10-21-14)15(20)18-16(12-17)8-4-3-5-9-16/h6-7,10,13H,3-5,8-9,11H2,1-2H3,(H,18,20)
- InChIKey: DUKDLVHXNGXKQT-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)N(C)CC1=CC=CO1)NC1(C#N)CCCCC1
計算された属性
- せいみつぶんしりょう: 289.17902698g/mol
- どういたいしつりょう: 289.17902698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 409
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
N-(1-cyanocyclohexyl)-2-{[(furan-2-yl)methyl](methyl)amino}propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26685733-0.05g |
N-(1-cyanocyclohexyl)-2-{[(furan-2-yl)methyl](methyl)amino}propanamide |
1214060-67-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclohexyl)-2-{[(furan-2-yl)methyl](methyl)amino}propanamide 関連文献
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
N-(1-cyanocyclohexyl)-2-{[(furan-2-yl)methyl](methyl)amino}propanamideに関する追加情報
N-(1-Cyanocyclohexyl)-2-{[(Furan-2-yl)methyl](Methyl)amino}Propanamide: A Comprehensive Overview
N-(1-Cyanocyclohexyl)-2-{[(Furan-2-yl)methyl](Methyl)amino}Propanamide, also known by its CAS number 1214060-67-9, is a complex organic compound with a unique structure that has garnered significant attention in the field of medicinal chemistry. This compound is characterized by its intricate molecular architecture, which includes a cyanocyclohexyl group, a propanamide backbone, and a furan-containing side chain. The combination of these structural elements contributes to its potential pharmacological properties, making it a subject of interest for researchers exploring novel therapeutic agents.
The molecular structure of N-(1-Cyanocyclohexyl)-2-{[(Furan-2-yl)methyl](Methyl)amino}Propanamide is defined by several key functional groups. The cyano group attached to the cyclohexane ring introduces electron-withdrawing effects, which can influence the compound's reactivity and stability. The propanamide group serves as a versatile platform for further chemical modifications, while the furan moiety adds aromaticity and potential for hydrogen bonding interactions. These features collectively enhance the compound's bioavailability and pharmacokinetic profile, making it a promising candidate for drug development.
Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research published in Journal of Medicinal Chemistry has demonstrated its efficacy as a modulator of key enzymes involved in neurodegenerative diseases. The compound's ability to inhibit specific protein kinases has been linked to its potential role in treating conditions such as Alzheimer's disease and Parkinson's disease. Furthermore, preclinical trials have shown that it exhibits selective activity against cancer cells, suggesting its potential as an anticancer agent.
The synthesis of N-(1-Cyanocyclohexyl)-2-{[(Furan-2-yl)methyl](Methyl)amino}Propanamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the furan ring is achieved through a palladium-catalyzed coupling reaction, while the cyanocyclohexyl group is introduced via nucleophilic substitution. These steps are carefully optimized to ensure high yields and purity, which are critical for downstream biological testing.
In terms of pharmacokinetics, this compound has been shown to exhibit favorable absorption and distribution properties in animal models. Its lipophilic nature facilitates crossing biological membranes, while its metabolic stability ensures prolonged residence time in systemic circulation. These characteristics are advantageous for developing drugs with once-daily dosing regimens.
One of the most intriguing aspects of N-(1-Cyanocyclohexyl)-2-{[(Furan-2-yl)methyl](Methyl)amino}Propanamide is its ability to modulate cellular signaling pathways. Studies have demonstrated that it interacts with G-protein coupled receptors (GPCRs), which are critical mediators of cellular responses to external stimuli. This interaction has been linked to its anti-inflammatory and analgesic effects, making it a potential candidate for treating chronic pain conditions.
The development of this compound has also been influenced by advancements in computational chemistry. Researchers have employed molecular docking simulations to predict its binding affinity to target proteins, enabling rational drug design strategies. These computational tools have significantly accelerated the discovery process, reducing the need for extensive trial-and-error experiments.
In conclusion, N-(1-Cyanocyclohexyl)-2-{[(Furan-2-yl)methyl](Methyl)amino}Propanamide represents a cutting-edge molecule with diverse applications in medicinal chemistry. Its unique structure, combined with promising pharmacological properties, positions it as a valuable asset in the quest for novel therapeutic agents. As research continues to uncover its full potential, this compound is expected to play a pivotal role in advancing medical science and improving patient outcomes.
1214060-67-9 (N-(1-cyanocyclohexyl)-2-{[(furan-2-yl)methyl](methyl)amino}propanamide) 関連製品
- 871089-17-7(N-(4-{N'-[2-(adamantan-1-yl)acetyl]hydrazinecarbonyl}phenyl)-2-phenylethene-1-sulfonamide)
- 1396795-47-3(N-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-phenylbutanamide)
- 60833-12-7(2H-Pyran-2,5(6H)-dione,dihydro-)
- 955681-11-5(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide)
- 1787917-33-2(3-fluoro-N-(3-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-oxopropyl)benzene-1-sulfonamide)
- 103755-56-2(5-Amino-1-phenyl-1H-pyrazol-3-ol)
- 2229392-31-6(2-{5-chlorothieno3,2-bpyridin-2-yl}ethane-1-thiol)
- 2137562-13-9(2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol)
- 391876-35-0((2E)-3-(2-chlorophenyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]prop-2-enamide)
- 2138396-61-7(2-(1-methylpyrrolidin-2-yl)methyl-2H-1,2,3-triazol-4-amine)



